6-Bromo-2-chloro-4-iodopyridin-3-amine
Overview
Description
6-Bromo-2-chloro-4-iodopyridin-3-amine is a halogenated heterocyclic compound with the molecular formula C5H3BrClIN2 and a molecular weight of 333.35 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-4-iodopyridin-3-amine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine rings followed by amination. For instance, the bromination and chlorination of pyridine can be achieved using bromine and chlorine reagents under controlled conditions. Subsequently, iodination is performed using iodine or iodinating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-4-iodopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions produce biaryl compounds .
Scientific Research Applications
6-Bromo-2-chloro-4-iodopyridin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is utilized in the production of agrochemicals, dyes, and materials science
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-4-iodopyridin-3-amine involves its interaction with molecular targets through its halogen atoms and amine group. The halogen atoms can participate in halogen bonding, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions facilitate the compound’s incorporation into larger molecular frameworks and its reactivity in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloro-3-iodopyridine: Similar structure but lacks the amine group.
2-Bromo-5-iodopyridin-3-amine: Different halogenation pattern on the pyridine ring.
2-Chloro-3-iodopyridin-4-amine: Different positions of halogen and amine groups
Uniqueness
6-Bromo-2-chloro-4-iodopyridin-3-amine is unique due to its specific halogenation pattern and the presence of an amine group, which enhances its reactivity and versatility in chemical synthesis. The combination of bromine, chlorine, and iodine atoms provides multiple sites for functionalization, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
6-bromo-2-chloro-4-iodopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClIN2/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLNYUGZLGKVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Cl)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673878 | |
Record name | 6-Bromo-2-chloro-4-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-29-7 | |
Record name | 6-Bromo-2-chloro-4-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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